molecular formula C15H16F3NO3S2 B2564902 N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1797966-66-5

N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2564902
M. Wt: 379.41
InChI Key: HMVJGEHDIRMLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Synthesis and Characterization of Derivatives

Synthesis of Celecoxib Derivatives : A study by Küçükgüzel et al. (2013) focused on the synthesis of novel celecoxib derivatives by reacting alkyl/aryl isothiocyanates with celecoxib, aiming to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The research demonstrated the potential of these derivatives, particularly N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, to be developed into therapeutic agents (Küçükgüzel et al., 2013).

Pharmacological Applications

Anticancer and Antiviral Activities : The celecoxib derivatives synthesized showed promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib itself. Some compounds also displayed modest inhibition of HCV NS5B RdRp activity, indicating potential antiviral applications (Küçükgüzel et al., 2013).

Biochemical Evaluation

Inhibition of Kynurenine 3-Hydroxylase : Röver et al. (1997) explored the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. The study highlighted the potential of these compounds to modulate this pathway, which is implicated in various neurological disorders (Röver et al., 1997).

Carbonic Anhydrase Inhibition

New Benzenesulfonamide Derivatives : Research into benzenesulfonamide derivatives incorporating triazole moieties has shown these compounds to be highly effective inhibitors of carbonic anhydrase, a crucial enzyme in physiological processes. Such inhibitors have potential applications in treating conditions like glaucoma (Nocentini et al., 2016).

properties

IUPAC Name

N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3S2/c1-2-8-19(10-12-7-9-23-11-12)24(20,21)14-6-4-3-5-13(14)22-15(16,17)18/h3-7,9,11H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVJGEHDIRMLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide

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